Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate
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Overview
Description
Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate is an organic compound that belongs to the class of furan derivatives This compound is characterized by the presence of a furan ring substituted with a phenyliminomethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate typically involves the condensation of methyl furan-2-carboxylate with an appropriate phenylimine precursor. One common method is the reaction of methyl furan-2-carboxylate with benzylamine in the presence of an acid catalyst, such as hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: Electrophilic substitution reactions can occur at the furan ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under mild conditions.
Major Products Formed
Oxidation: Furan-2,5-dicarboxylic acid derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various halogenated furan derivatives.
Scientific Research Applications
Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Mechanism of Action
The mechanism of action of Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular pathways and targets are still under investigation .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate: This compound has similar structural features but includes a fluorinated phenyl group, which may enhance its biological activity.
Methyl furan-2-carboxylate: A simpler derivative that lacks the phenylimino group, used as a precursor in various synthetic applications.
Uniqueness
Methyl 5-[(E)-(phenylimino)methyl]furan-2-carboxylate is unique due to its combination of a furan ring with a phenylimino group, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications .
Properties
CAS No. |
61973-97-5 |
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Molecular Formula |
C13H11NO3 |
Molecular Weight |
229.23 g/mol |
IUPAC Name |
methyl 5-(phenyliminomethyl)furan-2-carboxylate |
InChI |
InChI=1S/C13H11NO3/c1-16-13(15)12-8-7-11(17-12)9-14-10-5-3-2-4-6-10/h2-9H,1H3 |
InChI Key |
XSCWSJLWPWJOHW-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(O1)C=NC2=CC=CC=C2 |
Origin of Product |
United States |
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